Boc-L-Valine 4-nitrophenyl ester
Description
Contextualization of Activated Esters in Peptide Synthesis
To form a peptide bond, the carboxyl group of one amino acid must be "activated" to make it more susceptible to nucleophilic attack by the amino group of another amino acid. wikipedia.org This activation is necessary because, under normal conditions, the reaction between a carboxylic acid and an amine to form an amide is slow. wikipedia.org Activated esters serve as effective acylating agents that react more rapidly with amines to form the desired amide linkage. wikipedia.org
Historically, various activated esters have been employed in peptide synthesis, with 4-nitrophenyl esters (ONp) being one of the earlier and more established types. peptide2.com The electron-withdrawing nature of the nitrophenyl group makes the ester carbonyl carbon more electrophilic and thus more reactive towards the nucleophilic amino group. wikipedia.org While initially, the reaction rates of some active esters were considered too slow for the rapid, automated solid-phase peptide synthesis (SPPS), the development of efficient catalysts has led to a renewed interest in their application. nih.gov The use of well-defined and moderately reactive active esters is crucial for minimizing side reactions like racemization, which can complicate the purification and compromise the biological activity of the final peptide. rsc.org
Role of Boc-L-Valine 4-Nitrophenyl Ester as a Protected Amino Acid Derivative in Advanced Synthetic Strategies
This compound is a specialized building block used in peptide synthesis. chemimpex.com It consists of the amino acid L-valine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is activated as a 4-nitrophenyl ester. chemimpex.com
The Boc protecting group is a cornerstone of one of the two major strategies in solid-phase peptide synthesis (SPPS), often referred to as the Boc/Bzl strategy. masterorganicchemistry.com This group is stable under the basic conditions used for peptide coupling but can be readily removed with a mild acid, such as trifluoroacetic acid (TFA), to expose the N-terminus for the next coupling step. masterorganicchemistry.compeptide.com This selective deprotection is vital for the stepwise assembly of the peptide chain. chemimpex.com
The 4-nitrophenyl ester provides the necessary activation for the carboxyl group of the valine residue. This pre-activation allows for a clean and efficient coupling reaction with the free amino group of the growing peptide chain. chemimpex.com The stability and favorable reaction kinetics of 4-nitrophenyl esters contribute to high yields and purity in the synthesized peptides. chemimpex.comnih.gov This makes this compound a valuable reagent, particularly in solution-phase synthesis and for the introduction of valine at specific positions within a peptide sequence. chemimpex.compublish.csiro.au
The combination of the Boc protecting group and the 4-nitrophenyl activated ester in a single molecule provides a convenient and effective tool for chemists to incorporate L-valine into peptides with a high degree of control and efficiency. This is particularly important for constructing bioactive peptides and peptidomimetics for research and pharmaceutical development. chemimpex.com
Compound Properties and Data
Below are tables detailing the physical and chemical properties of this compound and related compounds.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Synonyms | Boc-L-Val-ONp |
| CAS Number | 16948-40-6 |
| Molecular Formula | C₁₆H₂₂N₂O₆ |
| Molecular Weight | 338.4 g/mol |
| Appearance | Off-white powder |
| Melting Point | 63-69 °C |
| Optical Rotation | [a]₂₄⁵⁷⁸ = -38 ± 2º (c=1 in Dioxane) |
| Storage Conditions | 0-8 °C |
Data sourced from Chem-Impex. chemimpex.com
Table 2: Properties of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
|---|---|---|---|
| Boc-L-valine | C₁₀H₁₉NO₄ | 217.26 | 13734-41-3 |
| Boc-4-nitro-L-phenylalanine | C₁₄H₁₈N₂O₆ | 310.30 | 33305-77-0 |
| Boc-L-phenylalanine 4-nitrophenyl ester | C₂₀H₂₂N₂O₆ | 386.4 | 7535-56-0 |
| Boc-L-alanine 4-nitrophenyl ester | C₁₄H₁₈N₂O₆ | 310.29 | 2483-49-0 |
Data sourced from PubChem and Echemi. nih.govnih.govechemi.comechemi.com
Properties
IUPAC Name |
(4-nitrophenyl) 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6/c1-10(2)13(17-15(20)24-16(3,4)5)14(19)23-12-8-6-11(7-9-12)18(21)22/h6-10,13H,1-5H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJZEMRUAOJSPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Boc L Valine 4 Nitrophenyl Ester
Established Synthetic Pathways for Activated Esters of N-Protected Amino Acids
The synthesis of Boc-L-valine 4-nitrophenyl ester falls under the broader category of preparing activated esters of N-protected amino acids. These esters are designed to be sufficiently reactive to form a peptide bond with an incoming amino group under mild conditions, while minimizing side reactions and racemization. rsc.org
A primary and widely adopted method for creating this type of activated ester involves the use of a coupling agent to facilitate the esterification between the N-protected amino acid (Boc-L-Valine) and the activating alcohol (4-nitrophenol). The most common coupling agent for this transformation is N,N'-dicyclohexylcarbodiimide (DCC). askthenerd.com
The general mechanism proceeds as follows:
Activation of the Carboxylic Acid : The carboxylic acid of Boc-L-valine reacts with DCC to form a highly reactive O-acylisourea intermediate. This intermediate is essentially an activated form of the carboxylic acid, primed for nucleophilic attack. askthenerd.comlibretexts.org
Nucleophilic Attack : The hydroxyl group of 4-nitrophenol (B140041) then acts as a nucleophile, attacking the activated carbonyl carbon of the O-acylisourea intermediate. libretexts.orgchegg.com
Formation of the Ester and Byproduct : This attack leads to the formation of the desired this compound and N,N'-dicyclohexylurea (DCU) as a byproduct. askthenerd.comkhanacademy.org DCU is insoluble in many common organic solvents and can often be removed by simple filtration.
This DCC-mediated coupling is a foundational technique in peptide chemistry for generating various active esters, not limited to p-nitrophenyl esters. rsc.org
Optimization of Reaction Conditions for High-Yield Synthesis
Achieving a high yield and purity of this compound necessitates careful optimization of several reaction parameters.
Solvent Selection and Effects on Reaction Efficiency
The choice of solvent is critical as it must dissolve the reactants (Boc-L-valine, 4-nitrophenol, and DCC) while facilitating the reaction and the subsequent removal of the DCU byproduct.
Commonly used solvents include:
Ethyl Acetate (EtOAc) : Often favored due to its ability to dissolve the starting materials and precipitate the DCU byproduct effectively.
Dichloromethane (B109758) (DCM) : A good solvent for the reactants, though DCU may be more soluble than in EtOAc, potentially complicating purification.
Tetrahydrofuran (THF) : Another suitable aprotic solvent that can facilitate the reaction. chemicalbook.com
Dimethylformamide (DMF) : Used especially when solubility of the protected amino acid is a concern. ias.ac.in
The polarity and aprotic nature of these solvents are key to preventing unwanted side reactions and ensuring the reaction proceeds efficiently.
Stoichiometric Considerations and Reagent Equivalents
The molar ratios of the reactants are a key factor in maximizing the yield and minimizing unreacted starting materials.
| Reactant | Stoichiometric Ratio (Typical) | Rationale |
| Boc-L-Valine | 1.0 equivalent | The limiting reagent. |
| 4-Nitrophenol | 1.0 - 1.2 equivalents | A slight excess can help drive the reaction to completion. |
| DCC | 1.0 - 1.1 equivalents | A slight excess ensures complete activation of the carboxylic acid. |
Using a significant excess of either 4-nitrophenol or DCC can lead to purification challenges. Precise control over the stoichiometry is therefore essential for an efficient and clean reaction.
Influence of Catalysts and Additives
While the DCC-mediated esterification can proceed without a catalyst, additives can sometimes be employed to accelerate the reaction or suppress side reactions. For instance, in broader peptide coupling reactions, additives like 1-Hydroxybenzotriazole (B26582) (HOBt) are used to form a more stable active ester intermediate, which can reduce the risk of racemization. ias.ac.in However, for the direct synthesis of the stable 4-nitrophenyl ester, such additives are less commonly reported, as the primary goal is the formation of the ester itself rather than an immediate subsequent peptide coupling.
Comparative Analysis with Alternative Activated Ester Preparations
This compound is one of several types of activated esters used in peptide synthesis. Its utility can be understood by comparing it to other common alternatives. bachem.com
| Activated Ester Type | Activating Group | Advantages | Disadvantages |
| 4-Nitrophenyl (pNP) Ester | 4-Nitrophenol | Crystalline, stable, and easily purified. Moderate reactivity allows for controlled coupling. rsc.org | Slower reaction rates compared to more activated esters. The released 4-nitrophenol is yellow, which can aid in monitoring but requires removal. |
| Pentafluorophenyl (Pfp) Ester | Pentafluorophenol | Highly reactive, leading to faster coupling times. bachem.com | More susceptible to hydrolysis. Can be more expensive to prepare. |
| N-Hydroxysuccinimide (NHS) Ester | N-Hydroxysuccinimide | Good reactivity and the N-hydroxysuccinimide byproduct is water-soluble, facilitating purification. bachem.com | Can be less stable than pNP esters for long-term storage. |
| 2,4,5-Trichlorophenyl (Tcp) Ester | 2,4,5-Trichlorophenol | Offers good reactivity and stability. sci-hub.se | The phenolic byproduct can be more difficult to remove completely. |
The choice of activated ester often depends on the specific requirements of the peptide synthesis strategy. 4-Nitrophenyl esters, like this compound, represent a classic and reliable choice, offering a balance of stability for isolation and sufficient reactivity for effective peptide bond formation. chemimpex.comchegg.com Their moderate reactivity makes them particularly useful for solution-phase synthesis where controlled coupling is paramount.
Mechanistic Investigations of Peptide Bond Formation Via Boc L Valine 4 Nitrophenyl Ester
Detailed Reaction Mechanisms of Aminolysis and Amide Coupling
The reaction between Boc-L-Valine 4-nitrophenyl ester and an amine (aminolysis) to form a new amide bond is a well-established method in peptide synthesis. youtube.comnih.govyoutube.com The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the amine functionality of the valine residue, preventing unwanted side reactions. nih.govyoutube.comorganic-chemistry.org The core of this process involves a nucleophilic acyl substitution reaction.
Nucleophilic Attack and Tetrahedral Intermediate Formation
The generally accepted mechanism for the aminolysis of esters, including p-nitrophenyl esters, proceeds through a stepwise pathway. dalalinstitute.comtaylorandfrancis.com The reaction is initiated by the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the ester. youtube.comdalalinstitute.com This attack leads to the formation of a transient, high-energy species known as a tetrahedral intermediate. dalalinstitute.comtaylorandfrancis.com This intermediate is characterized by a central carbon atom bonded to four substituents: the original carbonyl oxygen (which becomes an oxyanion), the incoming amine, the amino acid side chain, and the leaving group. taylorandfrancis.com
Role of the 4-Nitrophenoxide Leaving Group in Acyl Activation
The choice of the leaving group is critical for the efficiency of the coupling reaction. The 4-nitrophenyl group in this compound functions as an excellent leaving group due to its electron-withdrawing nature. The nitro group (-NO2) strongly withdraws electron density from the phenyl ring, which in turn makes the 4-nitrophenoxide anion a relatively stable species and a weak base. dalalinstitute.com
This electronic effect enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Consequently, the activation of the acyl group facilitates the formation of the tetrahedral intermediate and promotes the forward reaction towards the amide product. The stability of the 4-nitrophenoxide leaving group ensures that its departure is a favorable process, driving the reaction to completion.
Kinetic Studies of Coupling Reactions
Kinetic studies provide valuable insights into the factors that influence the rate and efficiency of peptide bond formation. For reactions involving this compound, the solvent system and steric factors play significant roles.
Determination of Reaction Rates in Varied Solvent Systems
Table 1: Illustrative Solvent Effects on the Aminolysis of a p-Nitrophenyl Ester
| Solvent | Dielectric Constant (approx.) | Relative Reaction Rate |
| Dichloromethane (B109758) | 9.1 | Moderate |
| Tetrahydrofuran | 7.5 | Moderate-High |
| Acetonitrile | 37.5 | Low |
| Dimethylformamide (DMF) | 36.7 | Low |
Note: This table provides a generalized representation of solvent effects based on typical observations in related systems. Actual rates for this compound may vary.
Impact of Steric Hindrance on Coupling Efficiency
The bulky isopropyl side chain of the valine residue introduces significant steric hindrance around the reaction center. nih.govacs.org This steric bulk can impede the approach of the nucleophilic amine, thereby slowing down the rate of the coupling reaction. nih.gov The degree of steric hindrance on both the acyl donor (this compound) and the incoming amine nucleophile can dramatically affect the coupling efficiency. nih.govacs.org
Research on coupling sterically hindered amino acids has shown that specialized coupling reagents and conditions are often necessary to achieve reasonable yields. nih.govacs.org While the 4-nitrophenyl ester provides good activation, for particularly challenging couplings involving hindered amino acids, more potent activating agents might be required to overcome the steric barriers.
Catalytic Enhancement of Ester Aminolysis Reactions
To improve the rate and efficiency of aminolysis, various catalysts have been investigated. These catalysts function by activating either the ester, the amine, or both. For the aminolysis of p-nitrophenyl esters, bifunctional catalysts have shown considerable promise. nih.gov
For example, 2-pyridone and its derivatives can act as bifunctional catalysts. nih.gov The NH group of the 2-pyridone can activate the ester by functioning as a Brønsted acid, while the carbonyl group can activate the amine by acting as a Brønsted base. nih.gov This dual activation facilitates the formation of the tetrahedral intermediate through a more organized transition state, thereby accelerating the reaction. Studies have demonstrated that the presence of such catalysts can significantly increase the conversion of p-nitrophenyl esters to their corresponding amides compared to the uncatalyzed reaction. nih.gov
Cyclodextrins have also been explored as catalysts for the aminolysis of p-nitrophenyl esters in aqueous solutions. nih.gov They can form inclusion complexes with the reactants, bringing them into close proximity and creating a favorable microenvironment for the reaction to occur, leading to rate enhancements. nih.gov
Applications of Boc L Valine 4 Nitrophenyl Ester in Advanced Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, a peptide chain is assembled sequentially while one end is anchored to an insoluble polymer support, or resin. This methodology simplifies the purification process, as excess reagents and by-products can be removed by simple filtration and washing. Boc-L-Valine 4-nitrophenyl ester is particularly well-suited for the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy of SPPS.
The Boc-SPPS strategy, pioneered by R.B. Merrifield, historically relies on the use of the Boc group for temporary Nα-amino protection. peptide.com This protecting group is stable under the conditions required for peptide bond formation but can be readily removed with moderately strong acids, such as trifluoroacetic acid (TFA). peptide.comchempep.com
The integration of this compound into this workflow occurs at the coupling step. After the Nα-Boc group of the resin-bound peptide chain is removed by TFA treatment, the newly liberated N-terminal amine is neutralized. Subsequently, a solution of this compound in a suitable organic solvent is introduced. The activated ester reacts with the free amine of the growing peptide chain, forming a new peptide bond and elongating the peptide by one valine residue. The yellow color of the 4-nitrophenolate (B89219) anion released during the coupling can also serve as a visual indicator of the reaction's progress.
The choice of activating group for the incoming amino acid is critical for the efficiency and fidelity of the coupling reaction in SPPS. This compound offers a balance of reactivity and stability compared to other methods.
For instance, direct coupling using carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) can lead to side reactions, including the dehydration of asparagine and glutamine residues to form nitriles. osti.gov The use of pre-formed activated esters, such as 4-nitrophenyl esters, has been shown to significantly suppress these side reactions. Research has demonstrated that activating Boc-Asn with DCC alone resulted in significant (39.2%) formation of the undesirable β-cyanoalanyl derivative, whereas activation via a nitrophenyl ester yielded the desired product in 98-99% purity with minimal byproducts. osti.gov
Compared to other activated esters, such as pentafluorophenyl (PFP) or N-hydroxysuccinimide (OSu) esters, 4-nitrophenyl (PNP) esters present distinct advantages. A comparative study on activated esters for radiolabelling found that PNP esters offered superior stability and resulted in higher yields compared to their tetrafluorophenyl (TFP) counterparts. nih.gov The synthesis of the PNP ester precursors themselves also proceeded in very high yields. nih.gov
| Activation Method | Key Advantages | Key Disadvantages | Relevant Findings |
| 4-Nitrophenyl (PNP) Ester | Good reactivity; Suppresses side reactions (e.g., Asn dehydration); Stable; High-yield synthesis. osti.govnih.gov | Slower reaction kinetics compared to some modern reagents. | Activation of Boc-Asn via PNP ester gave 98-99% desired product vs. 54.8% with DCC alone. osti.gov Superior stability and yields compared to TFP esters in radiolabelling studies. nih.gov |
| DCC/HOBt | Inexpensive and common. | Potential for side reactions (dehydration, racemization); Formation of insoluble DCU byproduct. osti.gov | Addition of 1-hydroxybenzotriazole (B26582) (HOBt) is necessary to suppress side reactions effectively. osti.gov |
| Pentafluorophenyl (PFP) Ester | Highly reactive, leading to faster coupling times. | More susceptible to hydrolysis than PNP esters. | Often used for sterically hindered couplings. |
| N-Hydroxysuccinimide (OSu) Ester | Good reactivity and solubility of the leaving group. | Can be less reactive than PFP esters. | Widely used in both solution and solid-phase synthesis. osti.gov |
A typical cycle for incorporating a valine residue using this compound in a manual or automated synthesizer involves the following steps:
Deprotection: The Nα-Boc group of the peptide-resin is removed by treating it with a solution of TFA (typically 25-50%) in dichloromethane (B109758) (DCM). chempep.com
Washing: The resin is thoroughly washed with DCM to remove residual TFA and the cleaved Boc-related byproducts.
Neutralization: The protonated N-terminal amine (trifluoroacetate salt) is neutralized using a tertiary amine base, such as diisopropylethylamine (DIEA), in DCM or DMF to regenerate the free amine. acs.org This step is critical as the coupling reaction requires a nucleophilic amine.
Washing: The resin is washed to remove excess base and the corresponding salt.
Coupling: A solution of this compound in an appropriate solvent (e.g., DMF or DCM) is added to the resin. The mixture is agitated until the coupling is complete, which can be monitored by a qualitative test like the ninhydrin (B49086) test to detect any remaining free amines.
Washing: The resin is washed extensively to remove the 4-nitrophenol (B140041) byproduct and any unreacted activated ester, yielding the elongated peptide-resin ready for the next cycle.
This sequence is repeated for each amino acid in the desired peptide sequence.
Beyond the stepwise addition of single amino acids, SPPS can also involve the coupling of pre-synthesized peptide fragments. This approach, known as fragment condensation, can accelerate the synthesis of long peptides. In this strategy, protected peptide fragments are prepared in solution and then coupled to a resin-bound peptide chain. nih.govcapes.gov.br
This compound can be used to create a C-terminal activated fragment. For example, a di- or tri-peptide fragment could be synthesized with this compound as its C-terminal residue. This entire activated fragment is then coupled to the N-terminus of the peptide chain growing on the solid support. While effective, this method requires careful optimization to avoid racemization of the C-terminal activated residue and to ensure high coupling efficiency between large fragments. Additives like N-hydroxysuccinimide are often used in conjunction with coupling reagents like DCC to minimize the risk of epimerization during fragment condensation. nih.govcapes.gov.br
Several challenges can arise during the on-resin coupling step, particularly with sterically hindered amino acids like valine.
Steric Hindrance: The bulky isopropyl side chain of valine can slow down the coupling reaction, leading to incomplete acylation. To overcome this, extended coupling times, double coupling protocols (repeating the coupling step), or the use of more reactive solvents may be necessary.
Peptide Aggregation: As the peptide chain elongates, it can fold and form secondary structures on the resin, making the N-terminus inaccessible for coupling. This is a significant issue in Boc-SPPS. One solution is the use of "in situ neutralization" protocols, where neutralization and coupling occur simultaneously, minimizing the time the free amine is available to initiate aggregation. peptide.com
Resin Stability: The repeated acid treatments in Boc-SPPS can lead to the premature cleavage of the peptide from standard resins like the Merrifield resin. chempep.com The development of more acid-stable linkers, such as the phenylacetamidomethyl (PAM) linker, provides a solution by enhancing the stability of the bond between the peptide and the resin, thereby preventing chain loss during synthesis. chempep.comosti.gov
Solution-Phase Peptide Synthesis (LPPS)
In solution-phase peptide synthesis (LPPS), all reactions are carried out in a homogeneous solution, and the product is isolated and purified after each step. While more labor-intensive than SPPS, LPPS is highly scalable and avoids issues related to solid supports.
Stepwise Synthesis in Solution
In solution-phase peptide synthesis, this compound serves as a key building block for the sequential addition of amino acids to a growing peptide chain. fengchengroup.com This method involves the coupling of the activated ester of Boc-L-valine with the free amino group of another amino acid or peptide fragment in a suitable organic solvent. The hydrophobicity of the valine side chain makes this reagent particularly useful for constructing hydrophobic domains within peptides, which are essential for structures like membrane proteins. fengchengroup.com
The reaction proceeds via nucleophilic attack of the amino group on the activated carbonyl carbon of the ester, leading to the formation of a new peptide bond and the release of 4-nitrophenol as a byproduct. The progress of the coupling reaction can often be monitored by the characteristic yellow color of the 4-nitrophenolate anion. Following the coupling step, the Boc protecting group is removed from the newly incorporated valine residue using an acid, such as trifluoroacetic acid (TFA), to expose the N-terminal amine for the next coupling cycle. peptide.com This iterative process of coupling and deprotection allows for the controlled and directional synthesis of a desired peptide sequence.
Fragment Condensation in Homogeneous Systems
Beyond stepwise synthesis, this compound is also employed in fragment condensation strategies. This approach involves the synthesis of smaller, protected peptide fragments, which are then coupled together to form the final, larger peptide. The use of activated esters like the 4-nitrophenyl ester can be advantageous in these couplings, particularly when other activating agents might lead to side reactions or racemization. Research has shown that the use of nitrophenyl esters can result in high yields and low levels of byproducts compared to some other coupling methods. osti.gov For instance, in the coupling of Nα-protected asparagine, activation via the nitrophenyl ester yielded significantly fewer nitrile and amidine byproducts compared to dicyclohexylcarbodiimide (DCC) alone. osti.gov This highlights the utility of nitrophenyl esters in maintaining the integrity of the peptide backbone during fragment condensation.
Considerations for Preparative and Large-Scale Synthesis
For preparative and large-scale synthesis of peptides, solution-phase methods utilizing reagents like this compound remain highly relevant. ug.edu.pl The Boc protecting group is particularly advantageous in large-scale production due to the volatile nature of the byproducts formed during its acidic removal, simplifying purification processes. ug.edu.pl While solid-phase peptide synthesis (SPPS) is a powerful technique, solution-phase synthesis can be more economical for the production of smaller to medium-sized peptides in large quantities. ug.edu.pl The choice of solvent is a critical factor, with dimethylformamide (DMF) often being used for longer peptides, necessitating precipitation-based workup procedures. ug.edu.pl The stability and predictable reactivity of Boc-amino acid 4-nitrophenyl esters contribute to their suitability for robust and scalable manufacturing processes. chemimpex.com
Construction of Complex Peptide Architectures and Conjugates
The versatility of this compound extends to the creation of intricate peptide structures and the derivatization of peptides for conjugation to other molecules. chemimpex.com
Synthesis of Specific Peptide Sequences and Analogs
This compound is instrumental in the synthesis of a wide array of specific peptide sequences and their analogs, including those with therapeutic potential. chemimpex.comfengchengroup.com For example, it is a building block in the synthesis of antimicrobial peptides, which often feature specific arrangements of hydrophobic and cationic residues. nih.gov The incorporation of L-valine can influence the secondary structure and amphipathicity of these peptides, which are critical for their membrane-disrupting activity. nih.gov Furthermore, the use of Boc-protected amino acid esters allows for the synthesis of peptidomimetics, where the natural peptide backbone is modified to enhance stability or activity. This includes the synthesis of enkephalin analogues containing alkylurea units. researchgate.net The ability to precisely control the sequence and introduce non-natural modifications is a key advantage of using well-defined building blocks like this compound.
Derivatization for Peptide-Based Conjugates
The reactivity of the 4-nitrophenyl ester group makes this compound a useful reagent for the derivatization of peptides and the creation of peptide-based conjugates. chemimpex.com This process, known as bioconjugation, involves attaching peptides to other molecules such as drugs, imaging agents, or surfaces. chemimpex.comchemimpex.comchemimpex.com Such modifications can enhance the therapeutic properties of a peptide, for example, by improving its bioavailability or targeting it to specific cells or tissues. chemimpex.com The activated ester can react with nucleophilic groups on the molecule to be conjugated, forming a stable covalent bond. This approach has been utilized in the development of targeted drug delivery systems and diagnostic tools. chemimpex.comchemimpex.com
Stereochemical Integrity and Side Reactions in Boc L Valine 4 Nitrophenyl Ester Mediated Couplings
Racemization Phenomena
Racemization, the conversion of a chiral molecule into a mixture of enantiomers, is a significant concern in peptide synthesis. rsc.org The activation of an amino acid's carboxyl group, a necessary step for peptide bond formation, also renders the α-proton more acidic and susceptible to abstraction, which can lead to a loss of stereochemical configuration. mdpi.comnih.gov
The primary mechanism for racemization during peptide coupling reactions involving N-alkoxycarbonyl-protected amino acids like Boc-L-valine is through the formation of a 5(4H)-oxazolone intermediate. mdpi.comresearchgate.net The activation of the carboxyl group of Boc-L-valine with a coupling reagent can lead to an intramolecular cyclization, forming the oxazolone (B7731731). mdpi.comsphinxsai.com The α-proton of the oxazolone is significantly more acidic than that of the parent amino acid, and its removal by a base results in a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of L- and D-isomers, thus causing racemization. mdpi.com
Another, generally less favored, pathway for racemization is direct enolization. This involves the direct abstraction of the α-proton from the activated amino acid ester by a base, without the formation of an oxazolone intermediate. mdpi.comresearchgate.net While possible, the formation of the cyclic oxazolone is typically the more dominant pathway for racemization in most peptide coupling scenarios. mdpi.com
Several factors can influence the rate of racemization during peptide synthesis. The presence and strength of a base are critical, as a base is required to abstract the α-proton. mdpi.com The choice of solvent also plays a significant role; polar solvents can stabilize the charged intermediates involved in the racemization process, thereby increasing the rate of racemization. mdpi.comnih.gov For instance, couplings in a polar solvent like dimethylformamide (DMF) are more prone to racemization than in less polar solvents like dichloromethane (B109758) (DCM). nih.gov
The nature of the amino acid residues being coupled also affects the extent of racemization. Sterically hindered amino acids, such as valine, can influence the rate of both the desired peptide bond formation and the competing racemization reaction. nih.gov Furthermore, the amino acid sequence of the peptide being synthesized can impact racemization, with certain residues being more prone to losing their stereochemical integrity. mdpi.com Histidine and cysteine are particularly susceptible to racemization. peptide.com
Several strategies have been developed to minimize racemization during peptide coupling. One common approach is the use of additives, often referred to as racemization suppressants. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives can react with the activated amino acid to form a less reactive, but still acylating, intermediate that is less prone to oxazolone formation and subsequent racemization. peptide.com
The choice of coupling reagent is also crucial. While carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) are effective for activating carboxyl groups, they can also promote racemization. mdpi.com The use of uranium-based reagents like HATU in combination with additives like HOAt has been shown to be effective in suppressing racemization. mdpi.com The selection of a hindered tertiary base can also help to minimize racemization. mdpi.com Additionally, performing the coupling reaction at lower temperatures can reduce the rate of racemization. mdpi.com
| Factor | Influence on Racemization | Mitigation Strategies |
| Base | Presence and strength of base increases racemization. mdpi.com | Use of hindered tertiary bases. mdpi.com |
| Solvent | Polar solvents stabilize intermediates, increasing racemization. mdpi.comnih.gov | Use of less polar solvents like DCM. nih.gov |
| Temperature | Higher temperatures increase the rate of racemization. mdpi.com | Perform coupling reactions at lower temperatures. mdpi.com |
| Coupling Reagents | Some reagents like DCC can promote racemization. mdpi.com | Use of coupling reagents with additives like HATU/HOAt. mdpi.com |
| Additives | Additives like HOBt can suppress racemization. peptide.com | Addition of racemization suppressants. peptide.com |
Characterization and Mitigation of Other Undesired Reactions
When coupling amino acids with side-chain amide groups, such as asparagine and glutamine, there is a risk of dehydration of the side-chain amide to form a nitrile. peptide.com This side reaction can be particularly problematic during the activation step with carbodiimide (B86325) reagents, especially in syntheses of longer peptides where the residues are repeatedly exposed to coupling conditions. peptide.comdocumentsdelivered.com To prevent this, the side-chain amide can be protected with groups like the trityl (Trt) group in Fmoc chemistry or the xanthyl (Xan) group in Boc chemistry. peptide.com
O-acylation is a side reaction where the hydroxyl group of amino acids like serine, threonine, and tyrosine becomes acylated by the activated amino acid. nih.govnih.gov This can be a significant issue, especially in the synthesis of peptides containing histidine, which can catalyze this side reaction. nih.govacs.org The use of additives such as 2,4-dinitrophenol (B41442) and pentachlorophenol (B1679276) has been shown to be effective in preventing O-acylation during couplings with active esters. nih.gov
Diketopiperazine Formation
Diketopiperazine (DKP) formation is a significant intramolecular side reaction that occurs during peptide synthesis, particularly at the dipeptide stage. This reaction involves the nucleophilic attack of the terminal amino group of a dipeptidyl ester on its own ester carbonyl group, leading to the cyclization and cleavage of the dipeptide from the resin or release from the ester, forming a stable six-membered DKP ring.
While Boc-L-Valine 4-nitrophenyl ester itself cannot form a DKP, the dipeptide formed after its initial coupling is susceptible. Once the this compound has reacted with the amino group of a second amino acid residue to form a Boc-Val-Xaa-OR dipeptide, the subsequent removal of the Boc protecting group exposes the terminal amine of the valine residue. This newly deprotected amino group is positioned to attack the activated ester or C-terminal ester of the second residue (Xaa), leading to cyclization.
The propensity for DKP formation is highly dependent on the amino acid sequence. nih.gov Sequences with proline or glycine (B1666218) at the second position (Xaa) are particularly prone to this side reaction. nih.gov In the context of Boc-L-Valine couplings, a Val-Pro or Val-Gly dipeptide sequence would be at high risk for DKP formation. In Boc-based solid-phase peptide synthesis (SPPS), the protonation of the N-terminal amine after trifluoroacetic acid (TFA) treatment can reduce the nucleophilicity of the amine, thereby suppressing DKP formation to some extent compared to Fmoc-based strategies. chempep.com However, the neutralization step performed just before the subsequent coupling reaction elevates the risk significantly. chempep.com
Table 1: Factors Influencing Diketopiperazine (DKP) Formation
| Factor | Influence on DKP Formation | Rationale |
|---|---|---|
| Peptide Sequence | High | Proline or Glycine in the second position (C-terminal of the dipeptide) significantly increases the rate of DKP formation due to conformational favorability. nih.gov |
| Base/Neutralization | High | The presence of a base (e.g., during the neutralization step in SPPS) deprotonates the N-terminal ammonium (B1175870) ion, increasing its nucleophilicity and accelerating the cyclization reaction. chempep.com |
| Temperature | Medium | Higher temperatures generally increase the rate of most reactions, including DKP formation. |
| Solvent | Medium | The choice of solvent can influence the conformation of the peptide chain and the stability of the transition state for cyclization. |
Ureide Formation and Other By-products
Beyond diketopiperazine formation, couplings with this compound can be complicated by other side reactions, including the formation of ureides and racemization.
Ureide Formation: Ureide formation is a potential side reaction related to the Boc protecting group itself. Under certain activation conditions, particularly with highly activating reagents, the Boc group can decompose or rearrange to form an isocyanate intermediate. researchgate.net This highly electrophilic isocyanate can then be attacked by an amine nucleophile, such as the N-terminus of the growing peptide chain, to form a stable urea (B33335) (ureide) linkage. While less common with active ester methods compared to carbodiimide-mediated couplings, the possibility exists, especially if the reaction conditions are harsh. Protocols have been developed for the intentional one-pot synthesis of ureas from Boc-protected amines by activating the Boc-carbamate with reagents like trifluoromethanesulfonic anhydride, which proceeds through an isocyanate intermediate. researchgate.net
Racemization: A critical concern in peptide coupling is the preservation of stereochemical integrity. The chiral center at the α-carbon of the amino acid is susceptible to racemization during the activation and coupling steps. nih.gov Activation of the carboxylic acid increases the acidity of the α-proton. Abstraction of this proton by a base can lead to the formation of a planar enolate or an oxazolone intermediate, both of which can be protonated from either face, resulting in loss of chiral purity. While active esters like 4-nitrophenyl esters are generally considered to be "racemization-sparing" compared to more reactive methods, the risk is not entirely eliminated, particularly in the presence of excess base or during prolonged reaction times. nih.gov
Other By-products: If this compound is used to elongate a peptide chain containing sensitive amino acids like asparagine or glutamine, side reactions associated with those residues can occur. For instance, dehydration of the side-chain amide of asparagine to form a β-cyanoalanine residue is a known issue during activation steps. peptide.com
Table 2: Overview of Potential By-products in Boc-L-Valine Couplings
| By-product Type | Origin | Influencing Factors |
|---|---|---|
| Ureide | Reaction of an isocyanate (from Boc group decomposition) with an amine. | Harsh activation conditions, strong activating reagents. researchgate.net |
| D-Valine Peptide | Racemization of the L-Valine residue via oxazolone or enolate formation. | Presence of base, prolonged reaction times, high temperatures. nih.gov |
| Nitrile By-product | Dehydration of side-chain amides (e.g., Asn, Gln) in the peptide chain being acylated. | Occurs during the activation step of the incoming amino acid. peptide.com |
Degradation Pathways of the 4-Nitrophenyl Ester Moiety
The 4-nitrophenyl (PNP) ester is an "active ester," meaning the ester linkage is intentionally weakened by the electron-withdrawing nature of the 4-nitrophenoxy group to facilitate its reaction with an amine. However, this same reactivity makes the ester susceptible to degradation, primarily through hydrolysis.
Comparative studies have shown that while PNP esters are more stable towards hydrolysis than some other active esters, such as 2,3,5,6-tetrafluorophenyl (TFP) esters, under certain conditions, they are still prone to degradation. rsc.orgnih.gov The kinetic balance between the rate of aminolysis and the rate of hydrolysis determines the efficiency of the coupling reaction.
Table 3: Factors Affecting the Stability of the 4-Nitrophenyl Ester Moiety
| Factor | Effect on Stability | Mechanism of Degradation |
|---|---|---|
| Water | Decreases stability | Acts as a nucleophile, leading to hydrolysis of the ester bond. nih.gov |
| Base/High pH | Decreases stability | Catalyzes the hydrolysis reaction, increasing its rate relative to aminolysis. rsc.org |
| Temperature | Decreases stability | Increases the rate of hydrolysis. |
| Nucleophiles | Decreases stability | The ester is designed to react with nucleophiles; any unintended nucleophile can consume the reagent. |
Compound Index
Table 4: List of Chemical Compounds
| Compound Name | Abbreviation / Synonym |
|---|---|
| This compound | Boc-Val-ONp |
| Boc-L-Valine | Boc-Val-OH |
| 4-nitrophenol (B140041) | p-nitrophenol, PNP |
| Diketopiperazine | DKP |
| Trifluoroacetic acid | TFA |
| 2,3,5,6-tetrafluorophenyl ester | TFP ester |
| Trifluoromethanesulfonic anhydride | Tf₂O |
| Asparagine | Asn |
| Glutamine | Gln |
| Proline | Pro |
| Glycine | Gly |
Analytical and Spectroscopic Methodologies in Research on Boc L Valine 4 Nitrophenyl Ester
Spectroscopic Techniques for Reaction Monitoring and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of molecules in solution. For Boc-L-Valine 4-nitrophenyl ester, both ¹H and ¹³C NMR are vital for confirming its identity and for mechanistic studies of its reactions.
Table 1: Predicted and Experimental NMR Data for Valine Derivatives
| Compound | Nucleus | Predicted/Experimental Chemical Shifts (ppm) | Source |
|---|---|---|---|
| N-Boc-L-valine | ¹H | 10.9, 6.33, 5.09, 4.27, 4.03, 2.20, 1.450, 1.00, 0.94 | chemicalbook.com |
| N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine | ¹³C | C-4: 58.43, C-18: 29.48, C-19/C-20: 18.61, 19.25 | mdpi.com |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Progress and Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy is particularly useful for monitoring reactions involving the 4-nitrophenyl ester group. The 4-nitrophenolate (B89219) anion, which is released upon successful peptide bond formation, has a strong UV absorbance at a different wavelength than the starting ester. This change in absorbance allows for real-time kinetic analysis of the reaction. For example, in solid-phase peptide synthesis (SPPS), the deprotection of the Fmoc group, which has a distinct chromophore, can be monitored by UV absorbance of the reaction mixture. mdpi.com A similar principle applies to reactions with this compound, where the release of 4-nitrophenol (B140041) can be quantified.
Chromatographic Methods for Purity Assessment and Diastereomeric Analysis
Chromatographic techniques are essential for separating complex mixtures and are therefore critical for assessing the purity of this compound and the products derived from it. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary methods employed for this purpose.
High-Performance Liquid Chromatography (HPLC) for Reaction Mixture Analysis
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for analyzing the purity of starting materials and the composition of reaction mixtures in peptide synthesis. The purity of novel N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives has been verified by RP-HPLC, ensuring the quality of the synthesized compounds. mdpi.com In the context of peptides, RP-HPLC is widely used to separate closely related peptide sequences, including diastereomers that may form during synthesis. nih.gov
For the analysis of amino acid enantiomers, chiral HPLC methods are often necessary. While direct analysis of underivatized amino acids is possible on certain chiral stationary phases (CSPs) like those based on teicoplanin, derivatization is a common strategy to create diastereomers that can be resolved on achiral columns. sigmaaldrich.com For instance, a study on the separation of D- and L-valine involved derivatization to form diastereomeric isoindole adducts, which were then separated by RP-HPLC. nih.gov The separation of peptide diastereomers, which can arise from the use of this compound in peptide synthesis, can also be achieved using conventional RP-HPLC with achiral stationary phases due to differences in their secondary structures and nearest-neighbor interactions. nih.gov
Table 2: HPLC Methods for Analysis of Valine Derivatives and Peptides
| Analytical Target | HPLC Method | Key Findings | Source |
|---|---|---|---|
| N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives | RP-HPLC | Purity verification | mdpi.com |
| Peptide diastereomers | RP-HPLC (achiral column) | Effective resolution based on structural differences | nih.gov |
| D/L-Valine | RP-HPLC (after derivatization) | Separation of enantiomers as diastereomeric adducts | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Product and By-product Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive detection and structural information provided by mass spectrometry. This technique is invaluable for identifying the desired product as well as any by-products or impurities in a reaction mixture. In the synthesis of enkephalin peptidomimetics using p-nitrophenoxycarbonyl derivatives of Boc-protected diaminoalkanes, electrospray ionization mass spectrometry (ESIMS) was used for product analysis. researchgate.net
LC-MS/MS, which involves further fragmentation of selected ions, is a powerful tool for detailed structural elucidation of unknown compounds. Although specific LC-MS studies on the by-products of this compound are not widely published, the methodology for identifying degradation products of other pharmaceutical compounds using LC-MS/MS is well-established. nih.gov Such an approach would be directly applicable to the analysis of reaction mixtures involving this compound to identify potential side products like dipeptides, truncated peptides, or products resulting from side-chain reactions.
Quantitative and Qualitative Detection of Side Products and Impurities
The detection and quantification of impurities are critical aspects of quality control in peptide synthesis. Potential impurities arising from reactions involving this compound include unreacted starting material, the corresponding D-enantiomer, and by-products from side reactions such as diketopiperazine formation or racemization.
The development of a validated stability-indicating HPLC method is essential for the accurate quantification of impurities. Such methods are designed to separate the main component from all potential process-related impurities and degradation products. researchgate.net While a specific validated method for this compound is not detailed in the surveyed literature, the principles for developing such a method are well-documented. researchgate.net A validated method would typically involve assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Qualitative identification of impurities relies heavily on techniques like LC-MS/MS, where the fragmentation patterns of unknown peaks can be compared to known structures or used to deduce the structure of novel by-products. In solid-phase peptide synthesis, side reactions can lead to a variety of impurities. For example, the formation of aspartimide is a known side reaction involving aspartic acid residues. mdpi.com Similar side reactions could potentially occur with valine under certain conditions, and their detection would require sensitive analytical techniques.
Table 3: Common Impurities in Peptide Synthesis and Relevant Analytical Techniques
| Impurity Type | Potential Cause | Analytical Method for Detection |
|---|---|---|
| Diastereomers | Racemization during activation/coupling | Chiral HPLC, RP-HPLC |
| Deletion Peptides | Incomplete coupling or deprotection | HPLC, LC-MS |
| Truncated Peptides | Premature termination of synthesis | HPLC, LC-MS |
Computational and Theoretical Investigations of Boc L Valine 4 Nitrophenyl Ester Reactivity
Molecular Modeling and Dynamics Simulations of Coupling Processes
Molecular modeling and molecular dynamics (MD) simulations are powerful tools for understanding the dynamic behavior of molecules during chemical reactions. diva-portal.org In the context of peptide coupling, these simulations can model the interactions between Boc-L-Valine 4-nitrophenyl ester and the incoming nucleophile (the amino group of another amino acid or peptide) in a solvent environment.
Furthermore, MD simulations can be employed to study the aggregation of reactants and the influence of additives. By modeling the system at an atomistic level, researchers can gain a detailed picture of the dynamic events leading to peptide bond formation.
Quantum Chemical Calculations of Reaction Pathways and Transition States
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a more detailed electronic-level understanding of reaction mechanisms. nih.gov These methods are used to calculate the energies of reactants, products, and, most importantly, the transition states that connect them. By mapping the potential energy surface of the reaction, a minimum energy path can be determined, which corresponds to the most likely reaction pathway. diva-portal.org
For the aminolysis of this compound, quantum chemical calculations can elucidate the structure of the transition state. This allows for a detailed analysis of bond-forming and bond-breaking processes. For example, calculations can determine whether the reaction proceeds through a concerted mechanism, where the new N-C bond forms simultaneously with the breaking of the C-OAr bond, or a stepwise mechanism involving a tetrahedral intermediate. researchgate.net The calculated energy barrier for the reaction (the activation energy) can be correlated with the experimentally observed reaction rate.
These calculations are also invaluable for understanding the role of catalysts and additives. For example, the mechanism by which a base facilitates the deprotonation of the incoming amine can be modeled, as can the interaction of the transition state with racemization suppressants.
| Computational Method | Focus of Investigation | Key Insights |
| Molecular Dynamics (MD) | Dynamic behavior of reactants and solvent | Conformational changes, steric hindrance, solvent effects |
| Density Functional Theory (DFT) | Electronic structure and reaction energetics | Reaction pathways, transition state geometries, activation energies |
In Silico Prediction of Reactivity, Selectivity, and Stereochemical Outcome
In silico methods, which encompass both molecular modeling and quantum chemical calculations, can be used to predict the reactivity and selectivity of peptide coupling reactions. By calculating the activation energies for different competing reaction pathways, it is possible to predict which products will be favored under a given set of conditions.
For instance, the chemoselectivity of the reaction—the preference for the amine to attack the activated ester rather than other functional groups—can be assessed. More importantly, the stereochemical outcome of the reaction can be predicted. This involves calculating the energy barriers for the formation of the desired L-D or L-L dipeptide versus the undesired D-D or D-L epimers that result from racemization.
These predictive capabilities are particularly useful in the rational design of peptide synthesis strategies. By screening different coupling reagents, solvents, and additives in silico, it is possible to identify conditions that are likely to maximize the yield of the desired product while minimizing side reactions like racemization. This computational pre-screening can save significant time and resources in the laboratory.
Theoretical Insights into Racemization Mechanisms and Suppressants
One of the most significant challenges in peptide synthesis is the loss of stereochemical purity through racemization. nih.govhighfine.com Theoretical studies have been instrumental in elucidating the mechanisms by which racemization occurs and in designing strategies to suppress it. nih.gov
The primary mechanism for racemization of an activated amino acid ester involves the formation of a 5(4H)-oxazolone intermediate. This occurs through the intramolecular attack of the carbonyl oxygen of the Boc protecting group on the activated ester carbonyl. The resulting oxazolone (B7731731) has an acidic proton at the α-carbon, which can be abstracted by a base, leading to a planar, achiral enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of L- and D-isomers.
Theoretical calculations can model the entire racemization pathway, including the formation of the oxazolone, its deprotonation, and subsequent reprotonation. The energy barriers associated with each step can be calculated, providing insight into the factors that promote or inhibit racemization. For example, the acidity of the α-proton and the stability of the oxazolone intermediate can be assessed.
Green Chemistry Principles in the Synthesis and Application of Boc L Valine 4 Nitrophenyl Ester
Development of Environmentally Benign Synthetic Routes
The traditional synthesis of Boc-L-Valine 4-nitrophenyl ester typically involves the esterification of Boc-L-valine with 4-nitrophenol (B140041). A common method for this transformation is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).
Traditional Synthesis Route:
The reaction proceeds by the activation of the carboxylic acid group of Boc-L-valine by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the hydroxyl group of 4-nitrophenol, leading to the formation of the desired ester and the byproduct, dicyclohexylurea (DCU).
While effective, this method presents several green chemistry challenges. DCC is a potent allergen and sensitizer (B1316253), and the byproduct, DCU, is poorly soluble in many common organic solvents, which can complicate purification processes. Furthermore, the reaction is often carried out in chlorinated solvents such as dichloromethane (B109758) (DCM), which are associated with significant environmental and health concerns.
In pursuit of more environmentally benign routes, researchers are exploring alternatives to traditional coupling agents. One promising area of investigation is the use of greener coupling agents that generate more benign byproducts. For instance, carbodiimides with improved solubility profiles or those that can be used in greener solvents are being developed. Additionally, catalytic methods that avoid the use of stoichiometric activating agents are a key focus of green chemistry research.
Another approach to a greener synthesis lies in the use of enzymatic or whole-cell biocatalysis. Lipases, for example, can catalyze esterification reactions under mild conditions in aqueous or non-conventional solvent systems, offering a potentially more sustainable alternative to chemical synthesis.
Exploration of Sustainable Solvents in Peptide Synthesis Using the Ester
The utility of this compound lies in its role as an activated amino acid derivative for peptide synthesis. In this process, the ester reacts with the free amino group of a growing peptide chain to form a new peptide bond, releasing 4-nitrophenol as a byproduct. The choice of solvent for this reaction is critical for both reaction efficiency and environmental sustainability.
Traditionally, polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) have been the solvents of choice for solid-phase peptide synthesis (SPPS). However, these solvents are now facing increasing regulatory scrutiny due to their reproductive toxicity.
The green chemistry community is actively seeking safer and more sustainable alternatives. A number of "greener" solvents have been investigated for their suitability in peptide synthesis. These include:
2-Methyltetrahydrofuran (2-MeTHF): A bio-derived solvent with a more favorable safety profile than many traditional solvents.
Cyclopentyl methyl ether (CPME): Another ether-based solvent with low peroxide formation and a good environmental, health, and safety (EHS) profile.
γ-Valerolactone (GVL): A biomass-derived solvent that has shown promise in various chemical transformations.
N-Formylmorpholine: A potential replacement for DMF with good solubilizing properties.
The performance of this compound in these greener solvents is a key area of research. The solubility of the ester and the growing peptide chain, as well as the kinetics of the coupling reaction, are all influenced by the solvent system. Research indicates that while direct replacement of traditional solvents can sometimes lead to challenges in solubility and reaction rates, the use of co-solvents and optimization of reaction conditions can often overcome these issues.
Table 1: Comparison of Solvents for Peptide Synthesis
| Solvent | Type | Key Green Chemistry Considerations |
| N,N-Dimethylformamide (DMF) | Polar Aprotic (Traditional) | Reproductive toxicity, high boiling point (difficult to remove). |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic (Traditional) | Reproductive toxicity, regulated in many regions. |
| 2-Methyltetrahydrofuran (2-MeTHF) | Ether (Green) | Bio-derived, lower toxicity, can form peroxides. |
| Cyclopentyl methyl ether (CPME) | Ether (Green) | Favorable EHS profile, low peroxide formation. |
| γ-Valerolactone (GVL) | Lactone (Green) | Bio-derived, biodegradable, good solvency for some applications. |
| N-Formylmorpholine | Amide (Greener Alternative) | Potential replacement for DMF, requires further toxicological assessment. |
Atom Economy and Waste Minimization Strategies
Atom economy, a concept developed by Barry Trost, is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage.
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
For the synthesis of this compound via the DCC/4-nitrophenol route, the atom economy is inherently less than 100% due to the formation of the DCU byproduct.
Calculation of Atom Economy for the Synthesis of this compound:
Reactants:
Boc-L-valine (C₁₀H₁₉NO₄): Molecular Weight ≈ 217.26 g/mol nih.govmedchemexpress.com
4-Nitrophenol (C₆H₅NO₃): Molecular Weight ≈ 139.11 g/mol
Dicyclohexylcarbodiimide (DCC) (C₁₃H₂₂N₂): Molecular Weight ≈ 206.33 g/mol
Desired Product:
this compound (C₁₆H₂₂N₂O₆): Molecular Weight ≈ 338.36 g/mol
Atom Economy = [338.36 / (217.26 + 139.11 + 206.33)] x 100 ≈ 59.9%
This calculation demonstrates that a significant portion of the reactant mass is converted into the DCU byproduct, highlighting the inefficiency of this route from an atom economy perspective.
Strategies to improve atom economy and minimize waste include:
Catalytic Routes: Developing catalytic methods that avoid the use of stoichiometric activating agents like DCC would significantly improve atom economy.
Byproduct Recycling: Investigating methods to recycle or find applications for the DCU byproduct could reduce waste.
Assessment of Environmental Impact of Reagents and By-products
A comprehensive green chemistry assessment requires an evaluation of the environmental impact of all substances used and produced in a chemical process.
Reagents:
Dicyclohexylcarbodiimide (DCC): As mentioned, DCC is a known sensitizer and can cause allergic reactions. Its handling requires stringent safety precautions.
4-Nitrophenol: This compound is classified as toxic and is harmful if swallowed, inhaled, or in contact with skin. It is also considered a marine pollutant. Its presence as a byproduct in peptide synthesis necessitates careful purification and waste management procedures.
By-products:
Dicyclohexylurea (DCU): While not considered highly toxic, DCU's low solubility can lead to processing challenges. From an environmental perspective, it represents a significant waste stream that ideally should be minimized or valorized.
4-Nitrophenol: When released as a byproduct during peptide coupling, it must be effectively removed from the final peptide product and the waste stream must be treated appropriately due to its toxicity.
Table 2: Environmental and Hazard Profile of Key Compounds
| Compound | Role | Key Hazards and Environmental Concerns |
| Dicyclohexylcarbodiimide (DCC) | Reagent (Coupling Agent) | Potent allergen, sensitizer. |
| 4-Nitrophenol | Reagent & Byproduct | Toxic, harmful to aquatic life. |
| Dicyclohexylurea (DCU) | Byproduct | Low solubility, contributes to waste stream. |
| Dichloromethane (DCM) | Solvent (Traditional) | Suspected carcinogen, environmental pollutant. |
| N,N-Dimethylformamide (DMF) | Solvent (Traditional) | Reproductive toxicity, environmental concerns. |
Q & A
Q. What are the optimal reaction conditions for coupling Boc-L-Valine 4-nitrophenyl ester in solid-phase peptide synthesis (SPPS)?
Answer: The coupling efficiency of this compound depends on solvent polarity, base selection, and reaction time. Dichloromethane (DCM) or dimethylformamide (DMF) are common solvents, with N-methylmorpholine (NMM) or diisopropylethylamine (DIEA) as bases to deprotonate the amino group. The 4-nitrophenyl ester acts as an activated leaving group, enabling coupling at room temperature within 1–2 hours. Excess reagent (1.5–2 equivalents) ensures complete reaction, monitored via the Kaiser test for free amines.
Q. Table 1: Solvent and Base Effects on Coupling Efficiency
| Solvent | Base | Time (h) | Efficiency (%) |
|---|---|---|---|
| DCM | NMM | 2 | 95 |
| DMF | DIEA | 1.5 | 98 |
Reference:
Q. How is the Boc group removed after peptide chain elongation using this compound?
Answer: The tert-butoxycarbonyl (Boc) group is cleaved under mild acidic conditions, typically using 25–50% trifluoroacetic acid (TFA) in DCM for 20–30 minutes. Post-deprotection, the peptide is neutralized with a base (e.g., triethylamine) to prevent side reactions. Residual TFA is removed by repeated washing with DCM. This stepwise deprotection allows sequential peptide elongation without damaging sensitive residues .
Q. Which spectroscopic techniques confirm the structure and purity of this compound?
Answer:
- ¹H/¹³C NMR : Identifies the Boc group (δ 1.4 ppm, singlet), valine side chain (δ 0.9–1.0 ppm, doublet), and 4-nitrophenyl aromatic protons (δ 8.2–8.3 ppm, doublet).
- IR Spectroscopy : Detects ester carbonyl stretches (~1740 cm⁻¹) and nitro group vibrations (~1520 and ~1350 cm⁻¹).
- HRMS : Validates molecular weight (C₁₆H₂₁N₂O₆, calc. 337.14). Purity is assessed via HPLC with a C18 column (λ = 254 nm) .
Advanced Research Questions
Q. How can racemization be minimized during peptide coupling with this compound?
Answer: Racemization occurs under basic conditions due to α-proton abstraction. To mitigate:
- Use low-basicity additives like 1-hydroxybenzotriazole (HOBt) to stabilize the active ester intermediate.
- Limit reaction time (<2 hours) and temperature (0–4°C for sterically hindered residues).
- Monitor enantiomeric purity via chiral HPLC or circular dichroism (CD) spectroscopy .
Q. What mechanistic insights can be gained from kinetic studies of 4-nitrophenyl ester hydrolysis?
Answer: Hydrolysis kinetics (monitored at λ = 400 nm, pH 9) reveal the ester’s reactivity in enzymatic or alkaline conditions. For example:
- Enzymatic assays : Esterases/lipases hydrolyze the ester, releasing 4-nitrophenol, with activity quantified via initial velocity (V₀).
- Non-enzymatic hydrolysis : Pseudo-first-order rate constants (kobs) are pH-dependent, increasing with hydroxide ion concentration. Activation energy (Ea) is derived from Arrhenius plots .
Q. Table 2: Hydrolysis Rate Constants
| Condition | kobs (s⁻¹) | Ea (kJ/mol) |
|---|---|---|
| Alkaline (pH 12) | 0.15 | 45.2 |
| Esterase (0.1 U/mL) | 0.22 | 32.7 |
Q. How do steric effects influence coupling efficiency with this compound?
Answer: Steric hindrance from bulky residues (e.g., Ile, Thr) reduces nucleophilic attack efficiency. Strategies include:
Q. What are the applications of this compound in enzyme substrate design?
Answer: The ester serves as a chromogenic substrate for esterases and lipases. Hydrolysis releases 4-nitrophenol, detectable spectrophotometrically (ε = 18,500 M⁻¹cm⁻¹ at pH 9). This enables:
Q. How can researchers resolve contradictions in reaction kinetics across different peptide sequences?
Answer: Contradictions arise from varying residue nucleophilicities or solvent accessibility. Solutions include:
- Normalizing data to a control (e.g., glycine coupling).
- Conducting stopped-flow kinetics to capture transient intermediates.
- Computational modeling (MD simulations) to predict steric clashes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
